molecular formula C23H18Cl2N2OS B10977092 6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide

6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10977092
M. Wt: 441.4 g/mol
InChI Key: SUDAXVNDZHYZPS-UHFFFAOYSA-N
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Description

6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved often include inhibition of DNA synthesis, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide include other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H18Cl2N2OS

Molecular Weight

441.4 g/mol

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H18Cl2N2OS/c1-2-17-8-10-22(29-17)21-12-19(18-11-16(25)7-9-20(18)27-21)23(28)26-13-14-3-5-15(24)6-4-14/h3-12H,2,13H2,1H3,(H,26,28)

InChI Key

SUDAXVNDZHYZPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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